4-Chloro-4-(dimethylamino)-3-formyl-2-oxobut-3-enoyl chloride
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Overview
Description
4-Chloro-4-(dimethylamino)-3-formyl-2-oxobut-3-enoyl chloride is an organic compound with a complex structure that includes a chloro group, a dimethylamino group, a formyl group, and an oxobut-3-enoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(dimethylamino)-3-formyl-2-oxobut-3-enoyl chloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound, followed by the introduction of the dimethylamino and formyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reaction technologies, such as flow chemistry, can enhance the efficiency and scalability of the synthesis. Safety measures and environmental considerations are also crucial in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-(dimethylamino)-3-formyl-2-oxobut-3-enoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-Chloro-4-(dimethylamino)-3-formyl-2-oxobut-3-enoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Chloro-4-(dimethylamino)-3-formyl-2-oxobut-3-enoyl chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4-(dimethylamino)-chalcone: This compound shares some structural similarities but differs in its functional groups and reactivity.
4-Chloro-3-formyl-2-oxobut-3-enoyl chloride: Lacks the dimethylamino group, leading to different chemical properties and applications.
Uniqueness
4-Chloro-4-(dimethylamino)-3-formyl-2-oxobut-3-enoyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for a wide range of chemical transformations and interactions with biological targets.
Properties
CAS No. |
62235-88-5 |
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Molecular Formula |
C7H7Cl2NO3 |
Molecular Weight |
224.04 g/mol |
IUPAC Name |
4-chloro-4-(dimethylamino)-3-formyl-2-oxobut-3-enoyl chloride |
InChI |
InChI=1S/C7H7Cl2NO3/c1-10(2)6(8)4(3-11)5(12)7(9)13/h3H,1-2H3 |
InChI Key |
CAPNEERUEYXPQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C(C=O)C(=O)C(=O)Cl)Cl |
Origin of Product |
United States |
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